2-Chloro-3-formylbenzoic acid
Overview
Description
2-Chloro-3-formylbenzoic acid: is an organic compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a formyl group at the third position on the benzene ring . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 3-formylbenzoic acid: One common method involves the chlorination of 3-formylbenzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions.
Formylation of 2-chlorobenzoic acid: Another method involves the formylation of 2-chlorobenzoic acid using formylating agents such as formic acid or formamide in the presence of catalysts.
Industrial Production Methods: Industrial production of 2-Chloro-3-formylbenzoic acid typically involves large-scale chlorination and formylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, ammonia.
Major Products Formed:
Oxidation: 2-Chloro-3-carboxybenzoic acid.
Reduction: 2-Chloro-3-hydroxymethylbenzoic acid.
Substitution: 2-Methoxy-3-formylbenzoic acid.
Scientific Research Applications
Chemistry: : 2-Chloro-3-formylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : It is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules .
Medicine: : Research has explored its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-3-formylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The formyl group can participate in various chemical reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylbenzoic acid: Lacks the chlorine atom, affecting its chemical properties and reactivity.
2-Chloro-4-formylbenzoic acid: Similar structure but with the formyl group at a different position, leading to different reactivity and applications.
Uniqueness: : 2-Chloro-3-formylbenzoic acid’s unique combination of a chlorine atom and a formyl group on the benzene ring provides distinct reactivity and versatility in chemical syntheses and research applications .
Properties
IUPAC Name |
2-chloro-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUQVJNPIAUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289106-07-5 | |
Record name | 2-chloro-3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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